molecular formula C22H31ClN2O5S2 B023658 Spirapril hydrochloride CAS No. 94841-17-5

Spirapril hydrochloride

Cat. No. B023658
CAS RN: 94841-17-5
M. Wt: 503.1 g/mol
InChI Key: CLDOLNORSLLQDI-OOAIBONUSA-N
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Description

Spirapril hydrochloride is the hydrochloride salt form of spirapril, a prodrug and non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity . Spirapril is used clinically for its antihypertensive activity, lowering total peripheral vascular resistance and blood pressure, and slightly increasing cardiac output and stroke volume .


Molecular Structure Analysis

The molecular formula of Spirapril hydrochloride is C22H31ClN2O5S2 . The molecular weight is 503.07 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of Spirapril hydrochloride include a molecular weight of 503.1 g/mol, a molecular formula of C22H31ClN2O5S2, and an InChIKey of CLDOLNORSLLQDI-OOAIBONUSA-N .

Scientific Research Applications

Spirapril hydrochloride is a potent angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity . It’s used in the field of pharmacology and medicine , specifically for the treatment of hypertension . Here’s a brief overview of its application:

  • Summary of the Application : Spirapril hydrochloride is used to treat hypertension. It competitively binds to ACE and prevents the conversion of angiotensin I to angiotensin II . This inhibition results in decreased blood pressure, making it useful for managing hypertension.
  • Methods of Application : Spirapril is an orally active proagent of Spiraprilat . It’s typically administered orally in the form of tablets. The dosage and frequency of administration are determined by a healthcare professional, based on the patient’s condition and response to treatment.
  • Results or Outcomes : The use of Spirapril hydrochloride results in the reduction of blood pressure in patients with hypertension . This helps in managing the condition and reducing the risk of serious complications such as heart attacks and strokes.

Apart from its primary use in treating hypertension, Spirapril hydrochloride is also used in the treatment of congestive heart failure . Here’s a brief overview of this application:

  • Summary of the Application : Spirapril hydrochloride is used to treat congestive heart failure. It works by inhibiting the angiotensin-converting enzyme (ACE), which results in decreased levels of angiotensin II, a vasoconstrictor. This leads to decreased blood pressure and reduced strain on the heart, making it beneficial for patients with heart failure .
  • Methods of Application : Similar to its use in hypertension, Spirapril is administered orally, typically in the form of tablets. The dosage and frequency of administration are determined by a healthcare professional, based on the patient’s condition and response to treatment .
  • Results or Outcomes : The use of Spirapril hydrochloride in patients with congestive heart failure can help manage their condition by reducing the strain on their heart. This can lead to improved heart function and a better quality of life .

properties

IUPAC Name

(8S)-7-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O5S2.ClH/c1-3-29-21(28)17(10-9-16-7-5-4-6-8-16)23-15(2)19(25)24-14-22(30-11-12-31-22)13-18(24)20(26)27;/h4-8,15,17-18,23H,3,9-14H2,1-2H3,(H,26,27);1H/t15-,17-,18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDOLNORSLLQDI-OOAIBONUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3(CC2C(=O)O)SCCS3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3(C[C@H]2C(=O)O)SCCS3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044272
Record name Spirapril hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spirapril hydrochloride

CAS RN

94841-17-5
Record name Spirapril hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094841175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spirapril hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-[(2S)-2-[[(1S)-1-ethoxycarbonyl-3-phenylpropyl] amino]propanoyl]-1,4-dithiaspiro [4.4]nonane-7-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SPIRAPRIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCC25LM897
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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